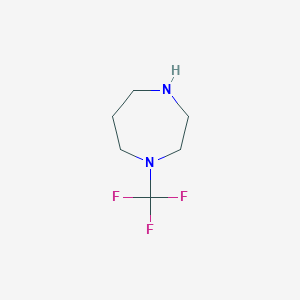![molecular formula C14H19ClO B13201986 ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13201986.png)
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene is a synthetic organic compound with the molecular formula C14H19ClO It is characterized by a cyclopropyl group attached to a benzene ring through a propoxy linker, with a chloromethyl substituent on the cyclopropyl ring
Méthodes De Préparation
The synthesis of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through the reaction of an appropriate alkene with a halogenating agent to form a cyclopropyl halide.
Introduction of the chloromethyl group: The cyclopropyl halide is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Attachment of the propoxy linker: The chloromethylcyclopropyl intermediate is reacted with a suitable alcohol to form the propoxy group.
Coupling with benzene: Finally, the propoxy intermediate is coupled with a benzene derivative under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects. The cyclopropyl ring and propoxy linker contribute to the compound’s overall reactivity and specificity in these interactions .
Comparaison Avec Des Composés Similaires
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene can be compared with other similar compounds, such as:
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: Similar structure but with a bromomethyl group instead of chloromethyl.
({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene: Contains a hydroxymethyl group, leading to different reactivity and applications.
({3-[1-(Methyl)cyclopropyl]propoxy}methyl)benzene: Lacks the halogen substituent, resulting in different chemical properties.
Propriétés
Formule moléculaire |
C14H19ClO |
|---|---|
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Clé InChI |
HADQBOZAQXBQRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCCOCC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


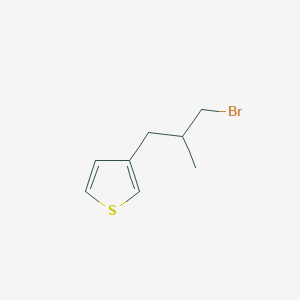
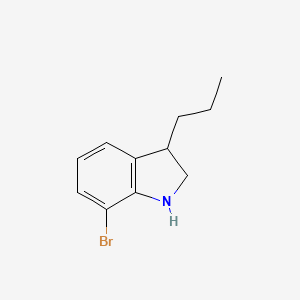

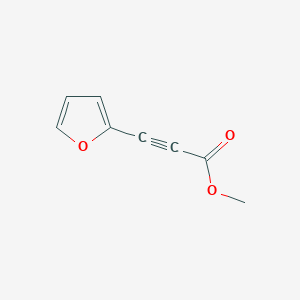
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)

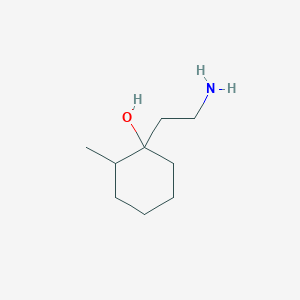
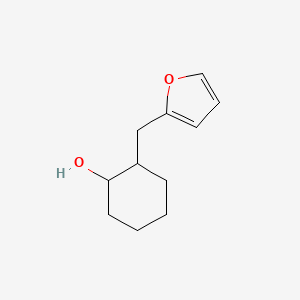
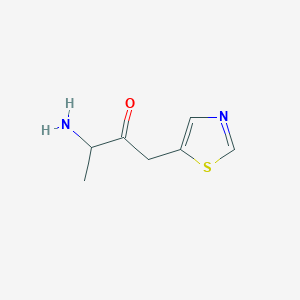

![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
